rel-(2R*,5R*)-5-Methyltetrahydrofuran-2-methanol
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Overview
Description
rel-(2R,5R)-5-Methyltetrahydrofuran-2-methanol** is a chiral compound with a tetrahydrofuran ring structure
Scientific Research Applications
Chemistry: In chemistry, rel-(2R*,5R*)-5-Methyltetrahydrofuran-2-methanol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for creating enantiomerically pure compounds .
Biology: In biological research, this compound can be used to study the effects of chirality on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine: Its unique structure can be utilized to design drugs with specific stereochemical properties, potentially leading to more effective and selective therapies .
Industry: In the industrial sector, this compound can be used in the production of various chemicals and materials. Its versatility and reactivity make it a valuable intermediate in the synthesis of a wide range of products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(2R*,5R*)-5-Methyltetrahydrofuran-2-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of a suitable precursor, such as a ketone or aldehyde, followed by cyclization to form the tetrahydrofuran ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction temperatures to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: rel-(2R*,5R*)-5-Methyltetrahydrofuran-2-methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different functional groups into the tetrahydrofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .
Mechanism of Action
The mechanism of action of rel-(2R*,5R*)-5-Methyltetrahydrofuran-2-methanol involves its interaction with specific molecular targets. The compound’s unique stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
- rel-(2R,5R)-2-(hex-5-en-1-yl)-5-(non-8-en-1-yl)pyrrolidine
- rel-(2α,3β)-7-O-methylcedrusin
- syringylglycerol-8-O-4-(sinapyl alcohol) ether
- (+)-syringaresinol
Uniqueness: rel-(2R*,5R*)-5-Methyltetrahydrofuran-2-methanol is unique due to its specific stereochemistry and the presence of a tetrahydrofuran ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it offers unique reactivity and selectivity in chemical reactions and biological interactions .
Properties
IUPAC Name |
[(2S,5S)-5-methyloxolan-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5-2-3-6(4-7)8-5/h5-7H,2-4H2,1H3/t5-,6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZHHBOJPSQUNS-WDSKDSINSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](O1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16015-08-0 |
Source
|
Record name | 2-Furanmethanol, tetrahydro-5-methyl-, cis- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16015-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rac-[(2R,5R)-5-methyloxolan-2-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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